5-Acetyl-2,4-dimethylbenzene-1-sulfonamide
Overview
Description
5-Acetyl-2,4-dimethylbenzene-1-sulfonamide is a sulfonamide compound with a molecular weight of 227.28 . It is also known as ADMS. The IUPAC name for this compound is 5-acetyl-2,4-dimethylbenzenesulfonamide .
Molecular Structure Analysis
The molecular structure of 5-Acetyl-2,4-dimethylbenzene-1-sulfonamide consists of a benzene ring substituted with two methyl groups, a sulfonamide group, and an acetyl group . The InChI code for this compound is 1S/C10H13NO3S/c1-6-4-7(2)10(15(11,13)14)5-9(6)8(3)12/h4-5H,1-3H3,(H2,11,13,14) .Scientific Research Applications
Alzheimer’s Disease Research
A study by Abbasi et al. (2018) involved the synthesis of sulfonamides derived from 4-methoxyphenethylamine, which showed promising results in inhibiting acetylcholinesterase, an enzyme associated with Alzheimer's disease. This suggests the potential of sulfonamide derivatives, including 5-Acetyl-2,4-dimethylbenzene-1-sulfonamide, in Alzheimer’s research and therapy (Abbasi et al., 2018).
Antitumor Applications
Huang, Lin, and Huang (2002) synthesized sulfonamide derivatives, including 5-Acetyl-2,4-dimethylbenzene-1-sulfonamide, as potential antitumor agents. These compounds exhibited high antitumor activity and low toxicity, suggesting their potential use in cancer treatment (Huang, Lin, & Huang, 2002).
Enzyme Inhibition for Medical Applications
In the research by Ozmen Ozgun et al. (2019), sulfonamide derivatives were studied for their potential as inhibitors of carbonic anhydrase and acetylcholinesterase enzymes. These enzymes are significant in various physiological processes, indicating that sulfonamide derivatives could be useful in developing new medical therapies (Ozmen Ozgun et al., 2019).
Development of Antibacterial Agents
Gadad et al. (2000) synthesized sulfonamide derivatives and evaluated their antibacterial activity. The results showed significant activity against bacteria like Escherichia coli and Staphylococcus aureus, suggesting the potential use of these compounds in developing new antibacterial drugs (Gadad et al., 2000).
properties
IUPAC Name |
5-acetyl-2,4-dimethylbenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3S/c1-6-4-7(2)10(15(11,13)14)5-9(6)8(3)12/h4-5H,1-3H3,(H2,11,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQVZVFNMAZELDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(=O)C)S(=O)(=O)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Acetyl-2,4-dimethylbenzene-1-sulfonamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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